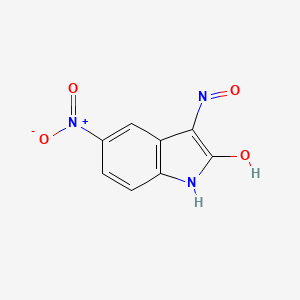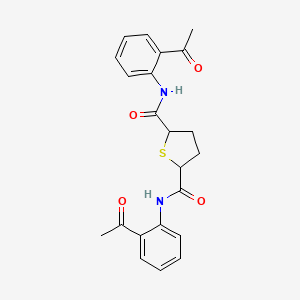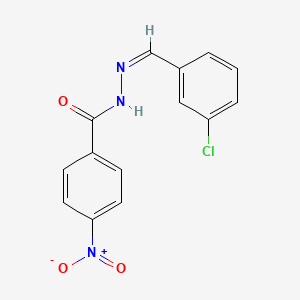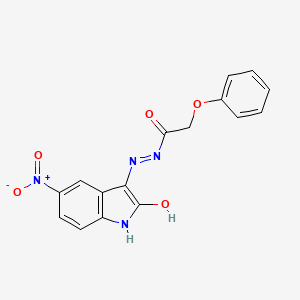
5-nitro-1H-indole-2,3-dione 3-oxime
描述
5-nitro-1H-indole-2,3-dione 3-oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitroso derivative of indole and has been found to exhibit a range of interesting properties that make it useful for a variety of applications. In
作用机制
The mechanism of action of 5-nitro-1H-indole-2,3-dione 3-oxime is not fully understood. However, it is believed that the compound exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase, an essential enzyme involved in DNA replication. In addition, the anti-inflammatory effects of the compound are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
5-nitro-1H-indole-2,3-dione 3-oxime has been found to exhibit a range of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, the compound has also been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, 5-nitro-1H-indole-2,3-dione 3-oxime has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 5-nitro-1H-indole-2,3-dione 3-oxime is its potent antibacterial activity, which makes it a useful tool for studying bacterial DNA replication and the mechanisms of action of antibacterial agents. In addition, the compound's anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of a range of diseases. However, one limitation of 5-nitro-1H-indole-2,3-dione 3-oxime is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of potential future directions for the study of 5-nitro-1H-indole-2,3-dione 3-oxime. One area of interest is the development of new antibacterial agents based on the structure of the compound. In addition, further studies are needed to fully understand the mechanisms of action of the compound and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the potential toxicity of 5-nitro-1H-indole-2,3-dione 3-oxime needs to be further explored in order to determine its safety and suitability for use in humans.
科学研究应用
5-nitro-1H-indole-2,3-dione 3-oxime has been found to be useful for a variety of scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, 5-nitro-1H-indole-2,3-dione 3-oxime has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-nitro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-7(10-13)5-3-4(11(14)15)1-2-6(5)9-8/h1-3,9,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKMRFHWHNKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(hydroxyimino)-5-nitro-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3826962.png)








![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)